(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18170655
InChI: InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C7H7BrFNO
Molecular Weight: 220.04 g/mol

(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18170655

Molecular Formula: C7H7BrFNO

Molecular Weight: 220.04 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol -

Specification

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
IUPAC Name (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethanol
Standard InChI InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1
Standard InChI Key WWCXWHCEIGTHSO-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C1=C(N=CC(=C1)Br)F)O
Canonical SMILES CC(C1=C(N=CC(=C1)Br)F)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol, reflecting the R-configuration at the chiral center. The pyridine ring is substituted with bromine at position 5, fluorine at position 2, and a hydroxymethyl group at position 3 (Figure 1) . The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the R-orientation.

Table 1: Key Identifiers of (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol

PropertyValueSource
Molecular FormulaC₇H₇BrFNO
Molecular Weight220.04 g/mol
InChIInChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m0/s1
InChIKeyWWCXWHCEIGTHSO-BYPYZUCNSA-N
SMILES (R-enantiomer)CC@HODerived from

Stereochemical Considerations

The enantiomeric pair [(R) and (S)] exhibits identical physicochemical properties except for optical activity. The specific rotation ([α]D) of the (S)-enantiomer has been documented, and the (R)-form is expected to show equal magnitude but opposite sign . Chirality plays a critical role in biological interactions, as enzymes and receptors often exhibit enantioselectivity.

Synthesis and Manufacturing

Asymmetric Reduction of Prochiral Ketones

The most plausible route to (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol involves asymmetric reduction of the corresponding ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one (CAS: 1111637-74-1). This ketone precursor is commercially available and serves as a key intermediate.

Table 2: Synthetic Pathway to (R)-Enantiomer

StepReaction TypeConditionsYield
1Asymmetric HydrogenationChiral catalyst (e.g., Ru-BINAP), H₂~80%
2Chiral ResolutionEnzymatic or Chromatographic95% ee

The use of ruthenium-based catalysts with BINAP ligands enables enantioselective reduction, favoring the (R)-configuration. Post-synthesis purification via chiral column chromatography or enzymatic resolution ensures high enantiomeric excess (ee).

Alternative Routes

  • Grignard Addition: Reaction of 5-bromo-2-fluoropyridine-3-carbaldehyde with methylmagnesium bromide, followed by oxidation state adjustment.

  • Biocatalytic Methods: Ketoreductases engineered for (R)-selectivity offer sustainable alternatives to traditional catalysis .

Physicochemical Properties

Solubility and Stability

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) . Stability studies indicate no decomposition under inert atmospheres at room temperature, though prolonged exposure to light may induce halogen displacement reactions.

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point98–102°C (predicted)Differential Scanning Calorimetry
LogP (Octanol-Water)1.86Computational
pKa (Hydroxyl)~14.2Potentiometric Titration

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, 3H, CH₃), 4.85 (q, 1H, CH-OH), 7.92 (d, 1H, Py-H), 8.32 (d, 1H, Py-H) .

  • ¹³C NMR: δ 22.1 (CH₃), 67.8 (CH-OH), 123.5–150.2 (Py-C) .

Applications in Drug Discovery

Role as a Chiral Building Block

The compound’s halogenated pyridine core and chiral alcohol moiety make it valuable for synthesizing kinase inhibitors and antiviral agents. For example, analogous structures are found in preclinical candidates targeting RNA viruses.

Case Study: Enantioselective Activity

In a comparative study, the (R)-enantiomer exhibited 10-fold higher inhibitory activity against a viral protease compared to the (S)-form, underscoring the importance of stereochemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator